molecular formula C13H14N4S B14201045 N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea CAS No. 835629-70-4

N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea

Cat. No.: B14201045
CAS No.: 835629-70-4
M. Wt: 258.34 g/mol
InChI Key: CCJSXTBPMDKQOU-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea: is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 5-methyl-2-pyridinamine with 2-pyridinecarboxaldehyde in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar structure but with a phenyl group instead of a pyridinyl group.

    N,N’-Diethylthiourea: Contains ethyl groups instead of pyridinyl groups.

    N,N’-Diphenylthiourea: Contains phenyl groups instead of pyridinyl groups.

Uniqueness

N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of both 5-methylpyridinyl and pyridinyl groups. This structural feature enhances its ability to interact with a wide range of molecular targets, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

835629-70-4

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-3-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C13H14N4S/c1-10-5-6-12(15-8-10)17-13(18)16-9-11-4-2-3-7-14-11/h2-8H,9H2,1H3,(H2,15,16,17,18)

InChI Key

CCJSXTBPMDKQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NCC2=CC=CC=N2

Origin of Product

United States

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